molecular formula C27H27FN2O5 B11533940 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11533940
M. Wt: 478.5 g/mol
InChI Key: ZDMXDZSMXJYJRG-WKULSOCRSA-N
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Description

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, fluorobenzoate, and hydrazinylidene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. The final step involves the condensation of this hydrazone with 3-fluorobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine derivative.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorobenzoate group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy and phenyl groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and fluorobenzoate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate is unique due to its combination of methoxy, fluorobenzoate, and hydrazinylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H27FN2O5

Molecular Weight

478.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C27H27FN2O5/c1-17(2)22-10-8-18(3)12-24(22)34-16-26(31)30-29-15-19-9-11-23(25(13-19)33-4)35-27(32)20-6-5-7-21(28)14-20/h5-15,17H,16H2,1-4H3,(H,30,31)/b29-15+

InChI Key

ZDMXDZSMXJYJRG-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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